![molecular formula C19H17N3O2 B4986257 N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide](/img/structure/B4986257.png)
N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide, commonly known as MN-24, is a synthetic cannabinoid that belongs to the class of indazole-based compounds. It was first synthesized in 2012 by a team of researchers at the University of Mississippi. Since then, it has gained significant attention from the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
MN-24 acts as a partial agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Upon binding to these receptors, MN-24 induces a cascade of intracellular signaling events that ultimately lead to the modulation of various physiological processes.
Biochemical and Physiological Effects:
MN-24 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain, as well as to inhibit the growth and proliferation of cancer cells. MN-24 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MN-24 in lab experiments is its high affinity and selectivity towards the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and pharmacological effects of cannabinoid receptor activation. However, one of the limitations of using MN-24 is its relatively low potency compared to other synthetic cannabinoids. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MN-24. One area of interest is the development of new drugs based on the structure of MN-24 that have improved potency and selectivity towards the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of MN-24 in various disease states, such as cancer and inflammatory conditions. Additionally, further research is needed to elucidate the precise mechanisms of action of MN-24 and to better understand its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of MN-24 involves the reaction between 2-naphthoyl chloride and 2-amino-5-methylbenzoic acid hydrazide in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain MN-24 in its pure form.
Wissenschaftliche Forschungsanwendungen
MN-24 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit high affinity and selectivity towards the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain perception, appetite regulation, and immune response. MN-24 has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(naphthalene-2-carbonylamino)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-2-5-9-17(13)20-19(24)22-21-18(23)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGHSQPGJOFYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methylphenyl)-2-(naphthalen-2-ylcarbonyl)hydrazinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.